4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate
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Overview
Description
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a chromen-4-yl core, which is a derivative of chromene, and is functionalized with amino, cyano, and methoxy groups, as well as a morpholine carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-yl core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the amino, cyano, and methoxy groups can be carried out through nucleophilic substitution reactions.
Morpholine carboxylate attachment: The final step involves coupling the chromen-4-yl intermediate with morpholine-4-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromen-4-yl core can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. The presence of the chromen-4-yl core suggests possible antioxidant or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features may allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and cyano groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate: This compound is similar but has an additional methoxy group.
4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-hydroxyphenyl morpholine-4-carboxylate: This compound has a hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of functional groups in 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenyl morpholine-4-carboxylate provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C22H23N3O6/c1-28-18-11-13(5-6-16(18)31-22(27)25-7-9-29-10-8-25)19-14(12-23)21(24)30-17-4-2-3-15(26)20(17)19/h5-6,11,19H,2-4,7-10,24H2,1H3 |
InChI Key |
LEWNJLRUKPTVNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OC(=O)N4CCOCC4 |
Origin of Product |
United States |
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